![molecular formula C8H12NNaO3 B6608378 sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2839138-82-6](/img/structure/B6608378.png)
sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (Na2XA7C) is an organic compound that has been studied extensively due to its unique properties and potential applications in scientific research. Na2XA7C is an anionic spirocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms, and is the sodium salt of the corresponding carboxylic acid. Na2XA7C is a colorless solid that is soluble in water, ethanol, and other organic solvents. It has a variety of applications in scientific research, including as a reagent in chemical synthesis and as an inhibitor of enzymes.
Applications De Recherche Scientifique
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has a variety of applications in scientific research. It is commonly used as a reagent in chemical synthesis, as it can be used to selectively convert carboxylic acids to the corresponding amide derivatives. This compound can also be used as an inhibitor of enzymes, as it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2). In addition, this compound has been used as a fluorescent probe for the detection of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from binding to its substrate. In addition, this compound has been shown to interact with proteins and other biomolecules, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2). In addition, this compound has been shown to interact with proteins and other biomolecules, which may be involved in its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in water, ethanol, and other organic solvents, making it easy to use in a variety of experimental systems. In addition, it is a relatively inexpensive reagent, making it cost-effective for use in research. However, there are some limitations to its use. This compound is not very stable and is prone to hydrolysis and oxidation, which can limit its usefulness in certain experiments.
Orientations Futures
There are a variety of potential future directions for research involving sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate. One area of research involves further investigation of its mechanism of action. In addition, further research into the biochemical and physiological effects of this compound could provide insight into its potential applications in medicine and other areas. Another potential area of research involves the development of new methods for the synthesis of this compound, as well as the synthesis of derivatives of this compound that may have enhanced properties. Finally, further research into the potential applications of this compound in chemical synthesis and enzyme inhibition could lead to new and improved methods for use in laboratory experiments.
Méthodes De Synthèse
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can be synthesized in a variety of ways. A common method involves the reaction of ethyl acetoacetate and sodium azide in the presence of a base. This reaction yields the corresponding carboxylic acid, which can then be converted to the sodium salt by treatment with sodium hydroxide. Other methods of synthesis include the reaction of ethyl acetoacetate with sodium azide in the presence of an acid, or the reaction of ethyl acetoacetate with sodium azide and an alkyl halide.
Propriétés
IUPAC Name |
sodium;2-oxa-5-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.Na/c10-7(11)6-1-2-8(9-3-6)4-12-5-8;/h6,9H,1-5H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWFHAUFRSCQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NCC1C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
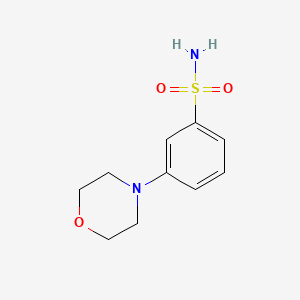
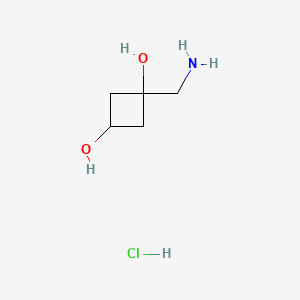
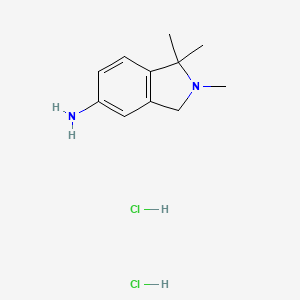
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride](/img/structure/B6608337.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)


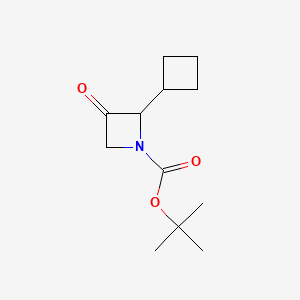
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608391.png)
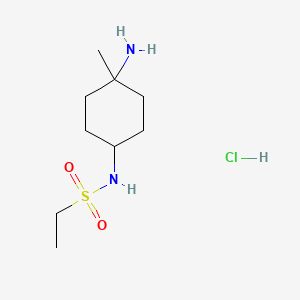

![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6608410.png)
